Cas no 122898-63-9 (1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]-)
![1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]- structure](https://pt.kuujia.com/scimg/cas/122898-63-9x500.png)
122898-63-9 structure
Nome do Produto:1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]-
1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]-
- phenazinomycin
- 1(5H)-Phenazinone, 5-(5-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-2-pentenyl)-, (-)-
- 5-[(2E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-en-1-yl]phenazin-1(5H)-one
- 5-{(2E)-5-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-en-1-yl}phenazin-1(5H)-one
- 5-[(E)-5-[(1R)-2,2-Dimethyl-6-methylenecyclohexyl]-3-methyl-2-pentenyl]phenazin-1(5H)-one
- 5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one
- 122898-63-9
- (-)-Phenazinomycin
-
- Inchi: InChI=1S/C27H32N2O/c1-19(14-15-21-20(2)9-8-17-27(21,3)4)16-18-29-23-11-6-5-10-22(23)28-26-24(29)12-7-13-25(26)30/h5-7,10-13,16,21H,2,8-9,14-15,17-18H2,1,3-4H3/b19-16+
- Chave InChI: APNRZHLOPQFNMR-KNTRCKAVSA-N
- SMILES: CC1(C)CCCC(=C)C1CC/C(/C)=C/CN1C2C(=CC=CC=2)N=C2C1=CC=CC2=O
Propriedades Computadas
- Massa Exacta: 400.251
- Massa monoisotópica: 400.251
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 30
- Contagem de Ligações Rotativas: 5
- Complexidade: 826
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 6.7
- Superfície polar topológica: 32.7A^2
Propriedades Experimentais
- Densidade: 1.08
- Ponto de ebulição: 550.9°C at 760 mmHg
- Ponto de Flash: 287°C
- Índice de Refracção: 1.592
- PSA: 34.89000
- LogP: 6.65870
1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]- Literatura Relacionada
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
122898-63-9 (1(5H)-Phenazinone,5-[(2E)-5-[(1R)-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]-) Produtos relacionados
- 872849-15-5(N-(furan-2-yl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide)
- 1124-11-4(Ligustrazine)
- 4476-10-2(N-hydroxy-4-sulfamoylbenzene-1-carboximidamide)
- 1312133-15-5(4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile)
- 1806851-72-8(Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate)
- 899969-55-2(2-cyclohexyl-N-2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylacetamide)
- 1261844-05-6(8-(Chloromethyl)naphthalene-1-carbaldehyde)
- 926231-58-5(4-amino-2-chloro-N,N-diethylbenzamide)
- 528867-43-8(4-(Trifluoromethyl)benzenebutanal)
- 1212485-84-1((3S)-2-(2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
